Cas no 104048-92-2 (4-(Trifluoromethyl)pyrimidin-2-ol)
4-(Trifluoromethyl)pyrimidin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)pyrimidin-2-ol
- 2-Hydroxy-4-(trifluoromethyl)pyrimidine
- 4-trifluoromethyl-2-hydroxypyrimidine
- 2-Hydroxy-4-trifluoromethylpyrimidine
- 4-(Trifluoromethyl)pyrimidin-2(1H)-one
- 2-?Hydroxy-?4-?(trifluoromethyl)?pyrimidine
- 4-(Trifluoromethyl)-2-pyrimidinol
- 6-(trifluoromethyl)-1H-pyrimidin-2-one
- BUTTPARK 27\08-67
- Hydroxy-4-(trifluoroMethyl)pyriM
- 4-TrifluoroMethyl-2-hydroxypyriMid
- 6-(trifluoromethyl)pyrimidin-2(1H)-one
- 4-(TRIFLUOROMETHYL)-2(1 H)-PYRIMIDINONE
- 4-(TRIFLUOROMETHYL)-2-PYRIMIDINOL 99%
- 104048-92-2
- DTXSID20361286
- AS-5573
- AM20070690
- SY005948
- DS-3137
- AKOS001012295
- Z56767356
- 4-(Trifluoromethyl)-2(1H)-pyrimidinone
- 4-(trifluoromethyl)-2-pyrimidol
- 2-Hydroxy-4-(trifluoromethyl)pyrimidine, 97%
- AWAOZFYAXFWYPZ-UHFFFAOYSA-N
- DS-1472
- AC-7379
- FT-0642553
- EN300-36298
- J-509626
- HMS1768P22
- H1328
- 2(1H)-Pyrimidinone, 4-(trifluoromethyl)-
- 4-(trifluoromethyl)pyrimidin-2-ol;4-(trifluoromethyl)pyrimidin-2(1H)-one
- SB57740
- Enamine_002404
- MFCD00192529
- AKOS005063546
- 6-(trifluoromethyl)pyrimidin-2(1H)-on
- SCHEMBL1967534
- BCP21703
- BP-13153
- CS-D0799
- HMS1400N06
- DB-347112
- DB-021185
- DB-032147
- 4-(TRIFLUOROMETHYL)-1H-PYRIMIDIN-2-ONE
- 6-(trifluoromethyl)-pyrimidin-2-ol
-
- MDL: MFCD00192529
- Inchi: 1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
- InChI Key: WCEBFEVZTGLOHC-UHFFFAOYSA-N
- SMILES: FC(C1=CC=NC(N1)=O)(F)F
Computed Properties
- Exact Mass: 164.02000
- Monoisotopic Mass: 164.01974721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.5500
- Melting Point: 217.0 to 221.0 deg-C
- Boiling Point: 281.4±50.0 °C at 760 mmHg
- Flash Point: 124.0±30.1 °C
- Refractive Index: 1.484
- PSA: 46.01000
- LogP: 1.20100
- λmax: 322(MeOH)(lit.)
- Solubility: Not determined
4-(Trifluoromethyl)pyrimidin-2-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:26-36
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-(Trifluoromethyl)pyrimidin-2-ol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Trifluoromethyl)pyrimidin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005902-1g |
2-Hydroxy-4-trifluoromethylpyrimidine |
104048-92-2 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 005902-10g |
2-Hydroxy-4-trifluoromethylpyrimidine |
104048-92-2 | 97% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 005902-25g |
2-Hydroxy-4-trifluoromethylpyrimidine |
104048-92-2 | 97% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 005902-100g |
2-Hydroxy-4-trifluoromethylpyrimidine |
104048-92-2 | 97% | 100g |
£104.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 148473-1G |
2-Hydroxy-4-(trifluoromethyl)pyrimidine, 99% |
104048-92-2 | 99% | 1G |
¥ 947 | 2021-07-08 | |
| BAI LING WEI Technology Co., Ltd. | 148473-5G |
2-Hydroxy-4-(trifluoromethyl)pyrimidine, 99% |
104048-92-2 | 99% | 5G |
¥ 50 | 2022-04-26 | |
| TRC | H971600-2g |
2-Hydroxy-4-(trifluoromethyl)pyrimidine |
104048-92-2 | 2g |
$ 69.00 | 2023-09-07 | ||
| TRC | H971600-5g |
2-Hydroxy-4-(trifluoromethyl)pyrimidine |
104048-92-2 | 5g |
$ 133.00 | 2023-09-07 | ||
| TRC | H971600-10g |
2-Hydroxy-4-(trifluoromethyl)pyrimidine |
104048-92-2 | 10g |
$ 259.00 | 2023-09-07 | ||
| TRC | H971600-25g |
2-Hydroxy-4-(trifluoromethyl)pyrimidine |
104048-92-2 | 25g |
$609.00 | 2023-05-18 |
4-(Trifluoromethyl)pyrimidin-2-ol Suppliers
4-(Trifluoromethyl)pyrimidin-2-ol Related Literature
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V. M. Tkachuk,V. A. Sukach,K. V. Kovalchuk,M. V. Vovk,V. G. Nenajdenko Org. Biomol. Chem. 2015 13 1420
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Vijay Kumar,Praval Pratap Singh,Ashish Ranjan Dwivedi,Naveen Kumar,Rakesh kumar,Subash Chandra Sahoo,Sudip Chakraborty,Vinod Kumar RSC Adv. 2023 13 16899
Additional information on 4-(Trifluoromethyl)pyrimidin-2-ol
Professional Introduction to Compound with CAS No. 104048-92-2 and Product Name: 4-(Trifluoromethyl)pyrimidin-2-ol
The compound with the CAS number 104048-92-2 and the product name 4-(Trifluoromethyl)pyrimidin-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a trifluoromethyl group in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
4-(Trifluoromethyl)pyrimidin-2-ol belongs to the pyrimidine class of heterocyclic compounds, which are widely recognized for their biological activity. Pyrimidines are fundamental structural units in nucleic acids, and derivatives of pyrimidine have been extensively studied for their pharmacological properties. The introduction of a trifluoromethyl group at the 4-position of the pyrimidine ring enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Recent research has highlighted the importance of trifluoromethyl containing compounds in the development of novel therapeutics. The trifluoromethyl group is known to influence the pharmacokinetic profile of molecules by increasing their binding affinity to biological targets and extending their half-life. This property has been exploited in various drug classes, including antiviral, anticancer, and anti-inflammatory agents. The compound 4-(Trifluoromethyl)pyrimidin-2-ol leverages these advantages, positioning itself as a promising candidate for further medicinal chemistry investigations.
In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds remain a cornerstone. The structural versatility of pyrimidine derivatives allows for the creation of diverse molecular frameworks with tailored biological activities. 4-(Trifluoromethyl)pyrimidin-2-ol exemplifies this flexibility, as it can be further modified to explore new pharmacological pathways. Researchers have been particularly interested in its potential as a precursor for kinase inhibitors, given the prevalence of kinase-driven diseases such as cancer.
Advances in computational chemistry have enabled more efficient screening processes for identifying bioactive molecules. Virtual screening techniques, combined with experimental validation, have accelerated the discovery pipeline for new drug candidates. The compound 4-(Trifluoromethyl)pyrimidin-2-ol has been subjected to such methodologies, revealing its potential as an inhibitor of specific enzymes implicated in disease progression. These findings underscore its significance as a lead compound in ongoing drug development efforts.
The role of trifluoromethyl containing compounds in medicinal chemistry is further underscored by their ability to modulate enzyme activity through steric and electronic effects. In particular, kinase inhibitors represent a major therapeutic area where these compounds have shown considerable promise. The structural features of 4-(Trifluoromethyl)pyrimidin-2-ol align well with the requirements for effective kinase inhibition, making it a compelling candidate for further investigation.
Recent studies have demonstrated the efficacy of pyrimidine derivatives in preclinical models of various diseases. These studies have focused on evaluating the compound's ability to inhibit target enzymes while minimizing off-target effects. The favorable pharmacokinetic profile associated with trifluoromethyl containing compounds has been a key factor in their success, and 4-(Trifluoromethyl)pyrimidin-2-ol is no exception.
The synthesis of 4-(Trifluoromethyl)pyrimidin-2-ol involves sophisticated chemical methodologies that highlight its synthetic accessibility despite its complex structure. Advances in synthetic organic chemistry have made it possible to construct intricate molecular frameworks with high precision, enabling researchers to explore diverse structural motifs. The synthesis route for this compound exemplifies these advancements, showcasing the ingenuity applied in modern drug discovery.
As research continues to uncover new therapeutic targets, compounds like 4-(Trifluoromethyl)pyrimidin-2-ol will play an increasingly important role in addressing unmet medical needs. Their unique structural features and favorable pharmacological properties make them valuable tools for developing next-generation therapeutics. The ongoing exploration of this compound and its derivatives promises to yield significant insights into disease mechanisms and treatment strategies.
The integration of computational modeling with experimental approaches has revolutionized the way new drugs are discovered and developed. By leveraging these technologies, researchers can rapidly identify promising candidates like 4-(Trifluoromethyl)pyrimidin-2-ol, optimizing their structures for enhanced efficacy and safety profiles. This interdisciplinary approach has accelerated progress in medicinal chemistry, bringing us closer to innovative treatments for a wide range of diseases.
In conclusion, 4-(Trifluoromethyl)pyrimidin-2-ol, with its CAS number 104048-92-2, represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and favorable pharmacological properties position it as a promising candidate for further exploration in drug development. As research continues to uncover new therapeutic applications, this compound is poised to make meaningful contributions to modern medicine.
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